Summary of Application: 2,5-Difluorophenol is used as a raw material in organic synthesis.
Methods of Application: The specific methods of application in organic synthesis can vary widely depending on the specific reaction or process being carried out. Typically, 2,5-Difluorophenol would be used in a reaction with other organic compounds under controlled conditions of temperature and pressure.
Results or Outcomes: The outcomes of these reactions would also depend on the specific synthesis being carried out. In general, the use of 2,5-Difluorophenol in organic synthesis could lead to the production of a wide range of fluorinated organic compounds.
Summary of Application: 2,5-Difluorophenol has been used in the synthesis of di- or trifluorinated hydroxybenzoic acids.
Methods of Application: The specific methods of application would involve reacting 2,5-Difluorophenol with other reagents under controlled conditions to produce the desired fluorinated hydroxybenzoic acids.
Results or Outcomes: The outcome of this application would be the production of di- or trifluorinated hydroxybenzoic acids, which could have various uses in further chemical reactions or processes.
Summary of Application: 2,5-Difluorophenol has been studied using resonant two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) techniques.
Methods of Application: These spectroscopic techniques involve the use of lasers to ionize the 2,5-Difluorophenol molecules and then analyze the resulting ions.
Results or Outcomes: The study found distinct bands at 36448 and 36743 cm^-1, which were confirmed as the origins of the S1 ← S0 electronic transition of the cis and trans rotamers, respectively.
Summary of Application: 2,5-Difluorophenol has been converted by whole cells of Rhodococcus opacus 1G.
Methods of Application: The specific methods of application would involve exposing the 2,5-Difluorophenol to whole cells of Rhodococcus opacus 1G and observing the conversion.
Results or Outcomes: The outcome of this application would be the conversion of 2,5-Difluorophenol by Rhodococcus opacus 1G.
Summary of Application: The phase change data of 2,5-Difluorophenol has been studied.
Methods of Application: The specific methods of application would involve measuring the phase change data of 2,5-Difluorophenol under various conditions.
Results or Outcomes: The outcome of this application would be a better understanding of the phase change properties of 2,5-Difluorophenol.
Summary of Application: 2,5-Difluorophenol can be used in the synthesis of fluorinated fluorescent dyes.
Methods of Application: The specific methods of application would involve reacting 2,5-Difluorophenol with other reagents under controlled conditions to produce the desired fluorinated fluorescent dyes.
Results or Outcomes: The outcome of this application would be the production of fluorinated fluorescent dyes, which could have various uses in further chemical reactions or processes.
2,5-Difluorophenol is an organic compound with the molecular formula C6H4F2O. It features two fluorine atoms attached to the benzene ring at the 2 and 5 positions relative to the hydroxyl group (phenolic group). This compound is characterized by its solid state at room temperature and has a molecular weight of approximately 130.09 g/mol. The presence of fluorine atoms enhances its chemical reactivity and alters its physical properties compared to non-fluorinated phenols, making it a subject of interest in various chemical and biological studies .
Research indicates that 2,5-difluorophenol exhibits biological activity that may be relevant in pharmacological contexts. It has been studied for its potential antimicrobial properties and as a precursor in the synthesis of biologically active compounds. The presence of fluorine atoms can enhance lipophilicity, potentially leading to increased bioactivity compared to non-fluorinated analogs .
Several methods are available for synthesizing 2,5-difluorophenol:
2,5-Difluorophenol finds applications in various fields:
Studies involving 2,5-difluorophenol have explored its interactions with biological systems and other chemical compounds. For instance, investigations into its binding affinity with certain enzymes or receptors have provided insights into its potential therapeutic roles. Additionally, studies on its reactivity with nucleophiles have highlighted how structural modifications can influence biological activity and chemical behavior .
Several compounds share structural similarities with 2,5-difluorophenol. Here are some notable examples:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
2,4-Difluorophenol | C6H4F2O | Fluorine atoms at positions 2 and 4 |
2-Chlorophenol | C6H5ClO | Contains chlorine instead of fluorine |
3,4-Difluorophenol | C6H4F2O | Fluorine atoms at positions 3 and 4 |
2,5-Dichlorophenol | C6H4Cl2O | Contains chlorine instead of fluorine |
The uniqueness of 2,5-difluorophenol lies in its specific arrangement of substituents on the aromatic ring. The placement of two fluorine atoms at the ortho positions relative to the hydroxyl group significantly influences its reactivity and biological properties compared to other similar compounds. This unique substitution pattern can lead to distinct electronic characteristics and reactivity profiles that are advantageous in specific applications within organic synthesis and material science .
Flammable;Irritant